molecular formula C9H15NO2 B14868161 N-isopropyl-2-(3-oxocyclobutyl)acetamide

N-isopropyl-2-(3-oxocyclobutyl)acetamide

Cat. No.: B14868161
M. Wt: 169.22 g/mol
InChI Key: GTLIRHVGAUJQDG-UHFFFAOYSA-N
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Description

N-isopropyl-2-(3-oxocyclobutyl)acetamide is an organic compound with a unique structure that includes an isopropyl group, a cyclobutyl ring with a ketone, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(3-oxocyclobutyl)acetamide typically involves the reaction of isopropylamine with 3-oxocyclobutanecarboxylic acid chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(3-oxocyclobutyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The ketone group in the cyclobutyl ring can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The acetamide group can participate in substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-isopropyl-2-(3-oxocyclobutyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-isopropyl-2-(3-oxocyclobutyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-2-(3-methoxyphenyl)acetamide
  • N-isopropyl-2-(2,4,6-trichlorophenoxy)acetamide
  • N-isopropyl-2-(para-tolylsulfonyl)acetamide

Uniqueness

N-isopropyl-2-(3-oxocyclobutyl)acetamide is unique due to the presence of the cyclobutyl ring with a ketone group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2-(3-oxocyclobutyl)-N-propan-2-ylacetamide

InChI

InChI=1S/C9H15NO2/c1-6(2)10-9(12)5-7-3-8(11)4-7/h6-7H,3-5H2,1-2H3,(H,10,12)

InChI Key

GTLIRHVGAUJQDG-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CC1CC(=O)C1

Origin of Product

United States

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